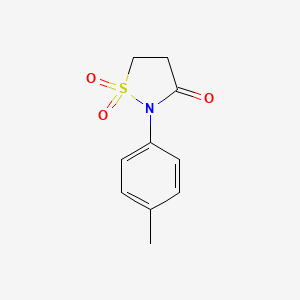

2-(4-Methylphenyl)-1gamma6,2-thiazolidine-1,1,3-trione

Beschreibung

2-(4-Methylphenyl)-1λ⁶,2-thiazolidine-1,1,3-trione is a derivative of the thiazolidine trione core structure (CAS 15441-09-5), modified with a 4-methylphenyl substituent at the 2-position of the heterocyclic ring . The parent compound, 1λ⁶,2-thiazolidine-1,1,3-trione, has a molecular formula of C₃H₅NO₃S and a molecular weight of 135.14 g/mol . The addition of the 4-methylphenyl group (C₆H₄CH₃-) increases the molecular complexity, yielding a calculated molecular formula of C₁₀H₁₁NO₃S and an approximate molecular weight of 225.29 g/mol.

Structural elucidation of such compounds is achieved through spectroscopic methods (e.g., IR, NMR) and mass spectrometry .

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)-1,1-dioxo-1,2-thiazolidin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c1-8-2-4-9(5-3-8)11-10(12)6-7-15(11,13)14/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTBIXIKYPZHNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)CCS2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-1gamma6,2-thiazolidine-1,1,3-trione typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the desired thiazolidine derivative. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methylphenyl)-1gamma6,2-thiazolidine-1,1,3-trione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different oxidation states.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

2-(4-Methylphenyl)-1gamma6,2-thiazolidine-1,1,3-trione has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(4-Methylphenyl)-1gamma6,2-thiazolidine-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular proteins and disrupt their normal functions, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Comparison :

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target Compound | C₁₀H₁₁NO₃S | 225.29 | 4-Methylphenyl |

| D473-1306 | C₁₉H₁₈ClN₃O₆S | 451.88 | Chloro, furan-piperazine |

| D473-1439 | C₂₀H₂₀ClN₃O₆S | 465.91 | Chloro, furan-piperazine, methyl |

The target compound’s simpler structure may offer advantages in synthetic accessibility and bioavailability compared to more complex analogs.

Heterocyclic Analogs with Anti-Inflammatory Activity

2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one ():

- Formula: C₁₁H₁₂N₂O

- Molecular Weight: 188.23 g/mol

- Activity: IC₅₀ = 11.6 μM against LPS-induced macrophage inflammation .

- Structural Difference: Pyridazinone core vs. thiazolidine trione. The shared 4-methylphenyl group suggests that aromatic substituents play a critical role in bioactivity across heterocyclic systems.

Aromatic Substituent Effects in Diverse Pharmacophores

- W-18 (): Contains a 4-nitrophenyl group, which introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl group in the target compound. Such substituents dramatically alter receptor binding and metabolic pathways .

Research Findings and Data Tables

Table 1: Comparative Analysis of Key Compounds

Biologische Aktivität

2-(4-Methylphenyl)-1gamma6,2-thiazolidine-1,1,3-trione is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the thiazolidine family and is characterized by its unique structural features, which contribute to its diverse pharmacological properties. This article aims to explore the biological activity of this compound through a detailed examination of its mechanisms of action, research findings, and case studies.

The molecular formula of 2-(4-Methylphenyl)-1gamma6,2-thiazolidine-1,1,3-trione is C10H11NO3S. The compound features a thiazolidine ring that is substituted with a 4-methylphenyl group and three carbonyl groups. This structural configuration is crucial for its biological activity.

The biological activity of 2-(4-Methylphenyl)-1gamma6,2-thiazolidine-1,1,3-trione can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For instance, it exhibits inhibitory activity against xanthine oxidase (XO), an enzyme linked to hyperuricemia and gout .

- Antioxidant Activity : The presence of carbonyl groups in the structure contributes to its ability to scavenge free radicals, thereby exerting antioxidant effects that can protect cells from oxidative stress.

- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, potentially reducing inflammation in various biological systems.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits xanthine oxidase with an IC50 of 3.56 μmol/L | |

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Reduces inflammation markers |

Case Study 1: Xanthine Oxidase Inhibition

A study focused on synthesizing various thiazolidine derivatives demonstrated that 2-(4-Methylphenyl)-1gamma6,2-thiazolidine-1,1,3-trione exhibited significant inhibition of xanthine oxidase activity. The IC50 value was determined to be 3.56 μmol/L, indicating a potent effect compared to standard inhibitors like allopurinol . This suggests potential therapeutic applications in treating conditions associated with elevated uric acid levels.

Case Study 2: Antioxidant Properties

In vitro studies have shown that the compound effectively scavenges reactive oxygen species (ROS), providing protective effects against oxidative damage in cellular models. The antioxidant capacity was assessed using DPPH and ABTS assays, revealing significant radical scavenging activity . This positions the compound as a candidate for further investigation in oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis highlights the importance of the thiazolidine core and the substituents on the phenyl ring. Variations in these groups can lead to alterations in biological activity:

- Phenyl Substitution : The presence of the 4-methyl group enhances lipophilicity and may improve bioavailability.

- Thiazolidine Core : Modifications at different positions on the thiazolidine ring have been linked to varying degrees of enzyme inhibition and antioxidant activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.